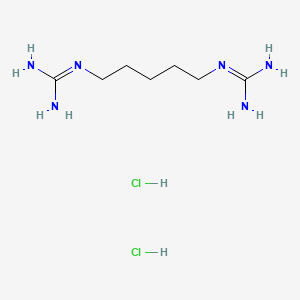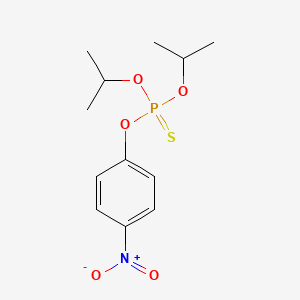
Phosphorothioic acid, O,O-bis(1-methylethyl) O-(4-nitrophenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O,O-bis(1-methylethyl) O-(4-nitrophenyl) ester is an organophosphorus compound known for its diverse applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-bis(1-methylethyl) O-(4-nitrophenyl) ester typically involves the reaction of phosphorothioic acid derivatives with appropriate alcohols and nitrophenyl compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorothioic acid, O,O-bis(1-methylethyl) O-(4-nitrophenyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphorothioate group to a phosphate group.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Nucleophiles like alkoxides or thiolates can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of phosphate esters.
Reduction: Formation of amine derivatives.
Substitution: Formation of new ester or thioester compounds.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, O,O-bis(1-methylethyl) O-(4-nitrophenyl) ester is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Employed in the production of pesticides and other agrochemicals.
Wirkmechanismus
The compound exerts its effects primarily through the interaction with biological molecules, such as enzymes. The phosphorothioate group can inhibit enzyme activity by binding to the active site, thereby disrupting normal biochemical processes. This mechanism is particularly relevant in its use as a pesticide, where it targets specific enzymes in pests.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphorothioic acid, O,O-dimethyl O-(4-nitrophenyl) ester:
Phosphorothioic acid, O,O-diethyl O-(4-nitrophenyl) ester: Another related compound with ethyl groups instead of isopropyl groups.
Uniqueness
Phosphorothioic acid, O,O-bis(1-methylethyl) O-(4-nitrophenyl) ester is unique due to its specific alkyl groups, which can influence its reactivity and biological activity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
74-59-9 |
|---|---|
Molekularformel |
C12H18NO5PS |
Molekulargewicht |
319.32 g/mol |
IUPAC-Name |
(4-nitrophenoxy)-di(propan-2-yloxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H18NO5PS/c1-9(2)16-19(20,17-10(3)4)18-12-7-5-11(6-8-12)13(14)15/h5-10H,1-4H3 |
InChI-Schlüssel |
HPRUXUNKZOGTDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


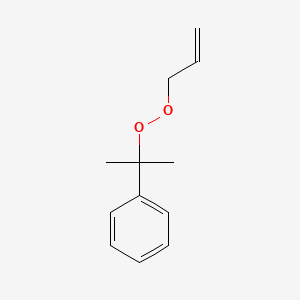
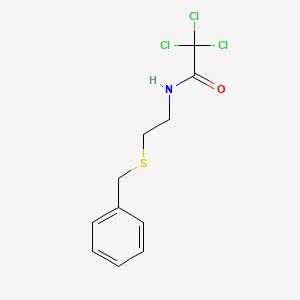
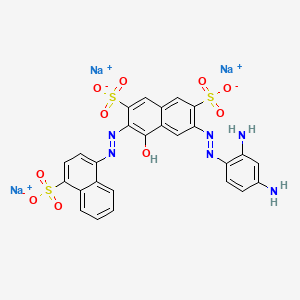
![[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride](/img/structure/B13770405.png)
![(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B13770414.png)


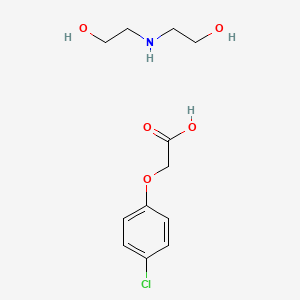

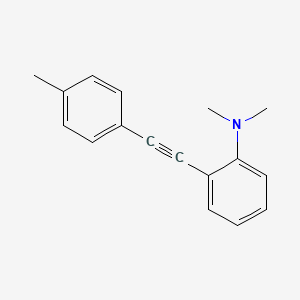
![Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]-](/img/structure/B13770447.png)


